2-Chloropropane

Catalog No.
S1520966
CAS No.
75-29-6
M.F
C3H7Cl
M. Wt
78.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropropane

CAS Number

75-29-6

Product Name

2-Chloropropane

IUPAC Name

2-chloropropane

Molecular Formula

C3H7Cl

Molecular Weight

78.54 g/mol

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3

InChI Key

ULYZAYCEDJDHCC-UHFFFAOYSA-N

SMILES

CC(C)Cl

Solubility

0.04 M
Miscible with alcohol, ether
SOL IN BENZENE
SOL IN METHANOL
In water = 3,050 mg/l at 25 °C

Synonyms

2-Propyl Chloride; Chlorodimethylmethane; Isoprid; Isopropyl Chloride; LBL 2; Narcosop; R 280da; sec-Propyl Chloride

Canonical SMILES

CC(C)Cl

    Organic Synthesis and Chemical Reactions

      Scientific Field: Organic chemistry.

      Summary: 2-Chloropropane serves as a versatile starting material for the synthesis of other organic compounds. It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups (e.g., hydroxyl, amino, or alkoxide groups).

      Methods/Experimental Procedures: Researchers typically use 2-chloropropane as a reagent in reactions with nucleophiles (e.g., alkoxides, amines) to form new carbon-carbon or carbon-heteroatom bonds.

      Results/Outcomes: The resulting products can be alcohols, ethers, or amines, depending on the specific nucleophile used.

    Solvent and Extraction Agent

      Scientific Field: Analytical chemistry and extraction processes.

      Summary: 2-Chloropropane acts as a solvent and extraction agent for various organic compounds. It is particularly useful for extracting polar and nonpolar substances from mixtures.

      Methods/Experimental Procedures: Researchers employ 2-chloropropane to selectively extract target compounds from complex matrices (e.g., environmental samples, biological fluids).

      Results/Outcomes: Successful extraction allows for subsequent analysis or purification of the extracted compounds.

    Refrigerant and Propellant

    Intermediate in Pharmaceutical Synthesis

      Scientific Field: Medicinal chemistry and drug development.

      Summary: 2-Chloropropane serves as an intermediate in the synthesis of pharmaceutical compounds.

      Methods/Experimental Procedures: Chemists use it to introduce specific functional groups during drug synthesis.

      Results/Outcomes: Enables the production of various medications.

    Flame Retardant Additive

      Scientific Field: Materials science and fire safety.

      Summary: 2-Chloropropane is used as a flame retardant additive in plastics and polymers.

      Methods/Experimental Procedures: Incorporating it into polymer matrices during material production.

      Results/Outcomes: Enhanced fire resistance properties in the final materials.

    Laboratory Reagent for Alkylations

2-Chloropropane, also known as isopropyl chloride, is an organic compound with the molecular formula C3H7ClC_3H_7Cl and a molar mass of 78.54 g/mol. It appears as a colorless liquid with a chloroform-like odor and is characterized by its volatility and flammability. This compound is less dense than water and has a boiling point of approximately 34.1 °C. Due to the presence of the chlorine atom, 2-chloropropane exhibits significant reactivity, particularly in substitution reactions involving nucleophiles .

2-Chloropropane is a flammable liquid with a moderate vapor pressure. It can be harmful if inhaled, swallowed, or absorbed through the skin []. Prolonged or repeated exposure can cause irritation to the eyes, skin, and respiratory system.

  • Flammability: Highly flammable liquid and vapor [].
  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Exposure Limits:
    • Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL): 25 ppm (parts per million) [].
    • American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Value (TLV): 50 ppm [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling 2-Chloropropane [].
  • Work in a well-ventilated area to avoid inhalation.
  • Store in a cool, dry place away from heat, ignition sources, and incompatible chemicals.
  • Dispose of waste according to local regulations.
, including:

  • Dehydrohalogenation: It can undergo elimination reactions to form propylene and hydrogen chloride:
    C3H7ClC3H6+HClC_3H_7Cl\rightarrow C_3H_6+HCl
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines .

There are several methods for synthesizing 2-chloropropane:

  • Hydrochloric Acid and Isopropanol Reaction:
    • Isopropanol reacts with concentrated hydrochloric acid in the presence of a catalyst (such as zinc chloride) at elevated temperatures.
    • Typical conditions involve a molar ratio of isopropanol to hydrochloric acid to catalyst of approximately 1:1.5:1.5, at temperatures around 50-60 °C .
  • Propylene and Hydrogen Chloride Reaction:
    • Propylene can react with anhydrous hydrogen chloride in the presence of an active clay catalyst at temperatures between 120-140 °C .
  • Laboratory Synthesis:
    • A common laboratory method involves refluxing isopropanol with hydrochloric acid and calcium chloride as a catalyst .

2-Chloropropane is primarily utilized as an intermediate in organic synthesis and serves various industrial applications:

  • Solvent: It is used as a solvent for organic compounds.
  • Chemical Intermediate: It acts as a precursor for the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions: It participates in Friedel-Crafts reactions and other substitution reactions to produce more complex molecules .

Interaction studies involving 2-chloropropane have shown that it can react with various nucleophiles, including:

  • Alcohols: Leading to the formation of ethers.
  • Amines: Resulting in the production of amine derivatives.
  • Metals: It can react with metals like magnesium to form Grignard reagents, which are useful in further synthetic applications .

When comparing 2-chloropropane with similar compounds, several key differences arise based on structure and reactivity:

CompoundMolecular FormulaKey Characteristics
1-ChloropropaneC3H7ClC_3H_7ClPrimary halide; more reactive than 2-chloropropane due to less steric hindrance.
Isobutyl ChlorideC4H9ClC_4H_9ClSecondary halide; similar reactivity but larger structure affects boiling point.
2-BromopropaneC3H7BrC_3H_7BrContains bromine; generally more reactive than chlorinated compounds due to weaker C-Br bond.
ChlorobenzeneC6H5ClC_6H_5ClAromatic compound; used primarily as a solvent; lower reactivity compared to aliphatic halides.

2-Chloropropane's unique characteristics stem from its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary halides .

Role as an Industrial Solvent

2-Chloropropane functions as a highly effective industrial solvent across numerous manufacturing sectors due to its exceptional solvency power and chemical compatibility [2] [4]. The compound demonstrates remarkable effectiveness in dissolving organic compounds, making it an essential component in chemical processing operations [4]. In the paint and coating industry, 2-chloropropane serves as a primary solvent for paint formulations and coating applications, where its high solvency power enables efficient dissolution of various resins and polymeric materials [3] [18].

The chemical processing industry extensively utilizes 2-chloropropane as an industrial solvent for diverse chemical reactions, taking advantage of its effective solvent properties and chemical stability [2] [4]. Polymer manufacturing operations employ this compound as a solvent for polymer production processes, where its chemical compatibility ensures optimal processing conditions [18]. The compound's decontamination properties make it particularly valuable in cleaning and degreasing applications, where it effectively removes oils, resins, and stubborn stains from industrial surfaces [4].

Industry SectorSpecific ApplicationKey Properties Utilized
Paint and Coating IndustrySolvent for paints and coatingsHigh solvency power
Chemical ProcessingIndustrial solvent for chemical reactionsEffective solvent properties
Polymer ManufacturingSolvent for polymer productionChemical compatibility
Cleaning and DegreasingIndustrial cleaning and degreasing agentDecontamination properties
Resin ProcessingDissolution of resinsHigh solvency power
Ink ManufacturingSolvent for ink formulationsDissolution capability

Use as a Chemical Intermediate

2-Chloropropane serves as a fundamental chemical intermediate in the production of numerous important industrial chemicals and specialized products [4]. The compound plays a crucial role in the manufacture of acrylic acid and acrylonitrile, serving as a key intermediate in these chemical synthesis pathways [4]. In propylene oxide production, 2-chloropropane functions as an essential intermediate compound that enables efficient manufacturing processes [4].

The polymer industry extensively utilizes 2-chloropropane as a component in polyvinyl chloride synthesis, where it contributes to the formation of this widely used polymer material [4]. In chemical manufacturing operations, the compound serves as a direct synthesis precursor for isopropylamine production, demonstrating its versatility in organic synthesis applications [8]. The agrochemical industry relies heavily on 2-chloropropane as both a raw material and solvent for pesticide production, including herbicides, fungicides, and insecticides [3] [4].

Advanced materials manufacturing employs 2-chloropropane in the synthesis of high-performance polymers used in construction materials and coating applications [1]. The compound also functions as an alkylating agent in the synthesis of quaternary ammonium salts, which find applications in various industrial processes [18].

Target Chemical/ProductApplication SectorManufacturing Process
Acrylic acidChemical ManufacturingChemical reaction intermediate
AcrylonitrileChemical ManufacturingChemical reaction intermediate
Propylene oxideChemical ManufacturingChemical reaction intermediate
Polyvinyl chloridePolymer IndustryPolymer synthesis component
IsopropylamineChemical ManufacturingDirect synthesis precursor
HerbicidesAgrochemical IndustryPesticide raw material/solvent
High-performance polymersConstruction MaterialsPolymer synthesis for coatings

Production Methodologies

Reaction of Isopropanol with Hydrogen Chloride

The synthesis of 2-chloropropane through the reaction of isopropanol with hydrogen chloride represents a well-established laboratory and pilot-scale production method [9] [11] [23]. This process involves the nucleophilic substitution reaction where the hydroxyl group of isopropanol is replaced by a chloride ion in the presence of an acid catalyst [11]. The reaction typically employs zinc chloride or calcium chloride as catalysts to facilitate the substitution process [11] [23].

Optimized reaction conditions utilize anhydrous zinc chloride as the catalyst with specific material ratios of isopropanol to hydrochloric acid to zinc chloride at 1:1.5:1.5 [23]. The reaction temperature is maintained at 56°C for approximately three hours to achieve optimal conversion rates [23]. Under these conditions, the process achieves a yield of 75.4% with a product purity of 99.2% [23]. The catalyst demonstrates excellent longevity and can be reused multiple times without significant degradation in performance [23].

Alternative formulations employ a molar ratio of 1:1.5:2 for hydrochloric acid, isopropanol, and zinc chloride respectively, with reaction temperatures above 50°C and reaction times of two hours [23]. These conditions consistently produce yields exceeding 80% while maintaining long catalyst life [23]. The reaction mechanism involves the formation of a water leaving group through protonation of the hydroxyl group, followed by nucleophilic attack by the chloride ion [9].

Reaction of Propylene with Anhydrous Hydrogen Chloride

Industrial-scale production of 2-chloropropane primarily utilizes the reaction between propylene and anhydrous hydrogen chloride [8] [23]. This process represents the preferred method for large-scale manufacturing due to its efficiency and economic viability [10]. The reaction follows the addition mechanism where hydrogen chloride adds across the double bond of propylene according to Markovnikov's rule [11].

The industrial process employs activated earth or clay catalysts to facilitate the reaction at temperatures ranging from 120-140°C [8] [23]. Dried hydrogen chloride and alkali-washed propylene are fed into the reactor system at a molar ratio of 1:1.2, ensuring optimal stoichiometry for maximum conversion [23]. The continuous process design allows for efficient heat management and product separation [8].

The reaction conditions are carefully controlled to maintain temperatures between 120-140°C throughout the catalytic reactor [23]. The product stream undergoes cooling to condense the 2-chloropropane product, achieving yields of approximately 65% with commercial-grade purity [23]. This method enables large-scale production suitable for industrial applications while maintaining consistent product quality [8].

Catalyst Optimization in Manufacturing Processes

Catalyst optimization plays a critical role in enhancing the efficiency and selectivity of 2-chloropropane production processes [21]. Various catalyst systems have been investigated to improve reaction yields, product purity, and process economics [10] [21]. Zinc chloride-based catalysts demonstrate exceptional performance in isopropanol-based synthesis routes, with anhydrous zinc chloride providing optimal results under carefully controlled conditions [23].

Ferric chloride catalysts show particular promise for liquid-phase hydrochlorination processes, enabling industrial-scale production with consistent quality [10]. The development of specialized reactor designs incorporating ferric chloride catalyst systems allows for improved heat transfer and reaction control [10]. Activated earth and clay catalysts provide cost-effective solutions for continuous industrial processes, offering good stability and reasonable conversion rates [8] [23].

Advanced catalyst systems including copper chloride and copper dichloride have been evaluated for specialized applications [6]. These catalysts operate effectively at 150°C for 15-minute reaction periods, producing recyclable products and demonstrating potential for process intensification [6]. Alternative catalyst systems such as aluminum oxide, silica-alumina, and zeolite-based catalysts offer specialized capabilities for dehydrochlorination and selective conversion processes [21].

Catalyst TypeOptimal ConditionsProcess EfficiencyApplication
Zinc ChlorideMaterial ratio 1:1.5:1.5, 56°C75.4% yield, 99.2% purityLaboratory/pilot scale synthesis
Anhydrous Zinc ChlorideMolar ratio 1:1.5:2, >50°C>80% yield, long catalyst lifeOptimized laboratory synthesis
Ferric ChlorideLiquid-phase hydrochlorinationIndustrial scale productionIndustrial manufacturing
Activated Earth/Clay120-140°C, continuous process65% yield, commercial gradeLarge-scale industrial production

Pharmaceutical Manufacturing Applications

Permitted Daily Exposure Considerations in Pharmaceutical Contexts

The pharmaceutical industry requires strict adherence to permitted daily exposure guidelines for 2-chloropropane as a residual solvent in drug manufacturing processes [15]. Comprehensive toxicological assessments have established a permitted daily exposure value of 54.72 milligrams per day for pharmaceutical applications [15]. This value derives from extensive repeat-dose toxicity studies conducted over 3-9 month periods in laboratory animals [15].

The occupational exposure limit for workers in pharmaceutical manufacturing facilities has been set at 5.472 milligrams per cubic meter, with an occupational exposure band classification of OEB: A [15]. These limits reflect conservative safety margins designed to protect both pharmaceutical workers and end-users of drug products containing trace amounts of 2-chloropropane [15]. The no observed effect level from inhalation studies is established at 500 parts per million, while the lowest observed effect level occurs at 1000 parts per million [15].

Workplace exposure guidelines recommend an 8-hour time-weighted average exposure limit of 50 parts per million, equivalent to 161 milligrams per cubic meter [15]. For general population exposure, safety limits have been established at 4.7 milligrams per kilogram body weight for oral exposure, 16.3 milligrams per cubic meter for inhalation exposure, and 47.2 milligrams per kilogram body weight for dermal exposure [15].

ParameterValueStudy Type/Context
Permitted Daily Exposure54.72 mg/dayDerived from toxicology studies
Occupational Exposure Limit5.472 mg/m³Workplace safety limit
Occupational Exposure BandOEB: AOccupational exposure classification
No Observed Effect Level - Inhalation500 ppmRepeat dose inhalation study
Recommended Workplace Exposure Limit50 ppm (161 mg/m³)Industrial hygiene guideline
General Population - Oral4.7 mg/kg bwGeneral population safety
General Population - Inhalation16.3 mg/m³General population safety

Role in Drug Manufacturing Processes

2-Chloropropane serves multiple critical functions in pharmaceutical manufacturing operations as both a solvent and chemical intermediate [3] [15]. The compound's high degree of selectivity and relatively low toxicity profile make it a valuable reagent in pharmaceutical synthesis applications [3]. As a pharmaceutical intermediate, 2-chloropropane provides essential building blocks for active pharmaceutical ingredient production [16].

The compound functions as an effective solvent in pharmaceutical manufacturing processes, offering superior dissolution properties for various drug substances and excipients [15]. Its reactivity characteristics make it particularly suitable for drug synthesis pathways requiring precise molecular modifications [18]. Pharmaceutical grade 2-chloropropane is available with purity specifications exceeding 99%, ensuring compliance with stringent pharmaceutical quality standards [16].

In antihistamine drug synthesis, 2-chloropropane serves as an alkylation intermediate, enabling the formation of complex molecular structures required for therapeutic activity [31]. Local anesthetic production utilizes the compound as a structural backbone provider, contributing essential chemical frameworks for pain relief medications [31]. Central nervous system drug manufacturing employs 2-chloropropane as a molecular modification agent, facilitating the synthesis of neurologically active compounds [31].

Cardiovascular drug synthesis incorporates 2-chloropropane as a therapeutic compound precursor, enabling the production of medications for heart and circulatory system conditions [31]. The compound's versatility extends to specialty chemical applications where pharmaceutical manufacturers require C3 chemical building blocks for advanced drug development programs [16].

Application CategorySpecific UseCharacteristics
Pharmaceutical IntermediateRaw material for pharmaceutical synthesisHigh degree of selectivity, low toxicity
Drug Substance SynthesisIntermediate in drug manufacturing processesValuable reagent in pharmaceutical industry
Active Pharmaceutical Ingredient ProductionBuilding block for API synthesisKey building block for complex molecules
Pharmaceutical SolventSolvent in pharmaceutical manufacturingEffective dissolution properties
Antihistamine SynthesisIntermediate for antihistamine drugsAlkylation intermediate
Local Anesthetic ProductionComponent in anesthetic drug synthesisStructural backbone provider
Central Nervous System Drug ManufacturingIntermediate for CNS medicationsMolecular modification agent

Physical Description

2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals.

Color/Form

COLORLESS LIQUID

XLogP3

1.6

Boiling Point

96.33 °F at 760 mm Hg (NTP, 1992)
35.7 °C

Flash Point

-26 °F (NTP, 1992)
-26 °F (-32 °C) (CLOSED CUP)

Vapor Density

2.7 (AIR= 1)

Density

0.8617 at 68 °F (NTP, 1992)
0.8617 @ 20 °C

LogP

1.9 (LogP)
Log Kow = 1.90

Melting Point

-178.9 °F (NTP, 1992)
-117.2 °C

UNII

VU39J8AJ2N

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.18%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (98.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.05%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (98.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

514.99 mmHg
515.3 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-29-6

Wikipedia

Isopropyl chloride

Use Classification

Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

2-Chloropropane can be synthesized by addition of hydrogen chloride to propene using, eg, alumina, aluminum chloride, calcium chloride, or tellurium compounds as catalysts. 2-Chloropropane is also formed by reaction of 2-propanol with hydrogen chloride and either zinc chloride or tellurium compounds as catalysts.

General Manufacturing Information

Petrochemical manufacturing
Propane, 2-chloro-: ACTIVE

Analytic Laboratory Methods

AREAL Method 1P-1B. Determination of Volatile Organic Compounds (VOCs) in Indoor Air using Solid Absorbent Tubes. Analysis by capillary GC/MS. Detection Limit = 3.4 ng.

Dates

Modify: 2023-08-15
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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